Nav1.8-IN-13

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

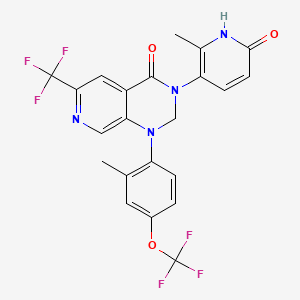

C22H16F6N4O3 |

|---|---|

分子量 |

498.4 g/mol |

IUPAC名 |

3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H16F6N4O3/c1-11-7-13(35-22(26,27)28)3-4-15(11)31-10-32(16-5-6-19(33)30-12(16)2)20(34)14-8-18(21(23,24)25)29-9-17(14)31/h3-9H,10H2,1-2H3,(H,30,33) |

InChIキー |

KDVYWGKDSHINDP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)N2CN(C(=O)C3=CC(=NC=C32)C(F)(F)F)C4=C(NC(=O)C=C4)C |

製品の起源 |

United States |

Foundational & Exploratory

Disclaimer: Publicly available scientific literature does not contain specific details on a molecule designated "Nav1.8-IN-13." This guide will, therefore, utilize the well-characterized and selective Nav1.8 inhibitor, PF-01247324 , as a representative example to provide an in-depth technical overview for researchers, scientists, and drug development professionals. The principles and methodologies described are broadly applicable to the discovery and synthesis of novel Nav1.8 inhibitors.

Introduction: Targeting the Source of Pain

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel, non-opioid analgesics.[1] Predominantly expressed in the peripheral nervous system (PNS) on primary sensory neurons, specifically in the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.8 plays a crucial role in the transmission of pain signals.[2][3][4] Unlike other sodium channel subtypes, Nav1.8 is tetrodotoxin-resistant (TTX-R) and is a key driver of the upstroke of the action potential, particularly during the high-frequency firing that is characteristic of chronic pain states.[1][5] Its restricted expression pattern offers a therapeutic window to develop selective inhibitors that can alleviate pain without the central nervous system (CNS) side effects associated with many current analgesics.[1][6]

Gain-of-function mutations in the SCCN10A gene, which encodes Nav1.8, have been linked to painful peripheral neuropathies in humans, further validating this channel as a significant therapeutic target for pain.[4][6][7] Selective blockade of Nav1.8 has been shown to provide substantial pain relief in various animal models of both inflammatory and neuropathic pain.[6][7][8]

Quantitative Data Presentation

The efficacy and selectivity of Nav1.8 inhibitors are paramount. The following tables summarize key quantitative data for representative selective Nav1.8 inhibitors, providing a benchmark for the evaluation of new chemical entities.

Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| PF-01247324 | Human Nav1.8 | Patch Clamp | 28 | [7] |

| A-803467 | Human Nav1.8 | Cryo-EM binding | - | [9] |

| MSD199 | Human Nav1.8 | Automated Patch Clamp | 3.4 | [10] |

| Compound 13 | Human Nav1.8/β1 | Manual Patch Clamp | - | [6] |

Table 2: Selectivity Profile of Representative Nav1.8 Inhibitors

| Compound | Nav1.2 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.7 IC50 (nM) | Fold Selectivity (Nav1.X/Nav1.8) | Reference |

| PF-01247324 | >30,000 | 7,100 | >30,000 | >1000 (for Nav1.2/1.7), ~250 (for Nav1.5) | [7] |

| MSD199 | >33,800 | >33,800 | >33,800 | >9940 | [10] |

Table 3: Preclinical Pharmacokinetics and Efficacy

| Compound | Species | Oral Bioavailability (F%) | Efficacy Model | Outcome | Reference |

| PF-01247324 | Rat | 91% | Inflammatory & Neuropathic Pain | Analgesic Efficacy | [7] |

| Compound 13 | Rodent | Good (details in supplement) | Neuropathic & Inflammatory Pain | Efficacious | [6] |

| MSD199 | Humanized Nav1.8 Rat | - | Capsaicin, CFA, SNL models | Dose-dependent reduction in nocifensive behaviors | [10] |

Synthesis of a Selective Nav1.8 Inhibitor: PF-01247324

While the precise, step-by-step synthesis of PF-01247324 is proprietary, the scientific and patent literature indicates it is a 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide.[7] The general synthetic strategy for such a molecule involves a multi-step process focused on the construction of the substituted aminopyridine core, followed by coupling with the trihalophenyl group and subsequent amide formation. The discovery of such compounds typically results from a systematic hit-to-lead optimization process, starting from an initial high-throughput screening (HTS) hit and iteratively improving potency, selectivity, and pharmacokinetic properties through chemical modifications.[1]

Experimental Protocols

Detailed methodologies are crucial for the characterization of novel Nav1.8 inhibitors. Below are representative protocols for key experiments.

Protocol 1: In Vitro Electrophysiology for Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.8 channels and its selectivity against other Nav subtypes.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (co-expressed with the β1 subunit).[1]

-

A panel of HEK293 cell lines, each stably expressing a different human Nav subtype (e.g., Nav1.2, Nav1.5, Nav1.7) for selectivity profiling.[1]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[1]

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[1]

Methodology (Automated Patch Clamp - e.g., QUBE or PatchXpress):

-

Cells are cultured to an appropriate confluency and harvested.

-

The automated patch-clamp system performs whole-cell recordings.

-

A voltage protocol is applied to elicit Nav channel currents. For Nav1.8, a holding potential of -100 mV is typical, with a depolarizing step to 0 mV to elicit the peak inward current.

-

A baseline current is established before the application of the test compound.

-

The test compound is perfused at increasing concentrations, and the inhibition of the peak Nav current is measured at each concentration.

-

The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

-

The same procedure is repeated for the panel of cell lines expressing other Nav subtypes to determine selectivity.

Protocol 2: In Vivo Model of Inflammatory Pain - Complete Freund's Adjuvant (CFA)

Objective: To evaluate the efficacy of a Nav1.8 inhibitor in reducing inflammatory pain-induced hypersensitivity.

Animals: Adult male Sprague-Dawley rats.

Methodology:

-

Induction of Inflammation: Anesthetize rats (e.g., with isoflurane). Inject 100-150 µL of Complete Freund's Adjuvant (CFA) solution intradermally into the plantar surface of one hind paw. The contralateral paw serves as a control.[8]

-

Behavioral Testing: At a predetermined time post-CFA injection (e.g., 24 hours), assess thermal hyperalgesia (using the Hargreaves method) or mechanical allodynia (using von Frey filaments).

-

Compound Administration: Administer the test Nav1.8 inhibitor or vehicle via the desired route (e.g., oral gavage).

-

Post-Dose Assessment: Measure thermal latency or mechanical withdrawal thresholds at multiple time points after compound administration to evaluate the reversal of hypersensitivity.[8]

Protocol 3: In Vivo Model of Neuropathic Pain - Spinal Nerve Ligation (SNL)

Objective: To assess the efficacy of a Nav1.8 inhibitor in a model of neuropathic pain.

Animals: Adult male Sprague-Dawley rats.

Methodology:

-

Surgical Procedure: Anesthetize the rat. Surgically expose the L5 and L6 spinal nerves and tightly ligate them.

-

Post-Operative Recovery: Allow the animals to recover for a period (e.g., 7-14 days) for the full development of neuropathic pain behaviors.

-

Baseline Assessment: Measure baseline mechanical allodynia using von Frey filaments with the up-down method.

-

Compound Administration: On the day of the experiment, administer the Nav1.8 inhibitor or vehicle.[8]

-

Efficacy Measurement: Measure the reversal of mechanical allodynia at multiple time points post-dosing to determine the compound's efficacy and duration of action.[8]

Visualizations: Pathways and Workflows

Nav1.8 Signaling Pathway in Pain Transmission

Caption: The role of Nav1.8 in the pain signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Nav1.8 Inhibitor Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients | MDPI [mdpi.com]

- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. posters.worldcongress2024.org [posters.worldcongress2024.org]

Disclaimer: Information regarding a specific compound designated "NaV1.8-IN-13" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action for selective inhibitors of the NaV1.8 sodium channel, drawing upon publicly available data for representative molecules.

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), it has emerged as a promising therapeutic target for the development of novel, non-opioid analgesics.[1][3][4] Unlike other sodium channel subtypes, NaV1.8 exhibits resistance to tetrodotoxin (TTX) and possesses unique biophysical properties, such as a more depolarized voltage-dependence of activation and slower inactivation kinetics.[5][6][7] These characteristics allow it to play a significant role in the upstroke of the action potential in nociceptive neurons, particularly during sustained or repetitive firing, which is a hallmark of chronic pain states.[1][5][6]

Selective inhibitors of NaV1.8 aim to dampen the hyperexcitability of these sensory neurons without causing the central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.[4][8]

Core Mechanism of Action

Selective NaV1.8 inhibitors are typically small molecules that act as state-dependent pore blockers.[9][10][11] Their primary mechanism involves binding within the central pore of the channel, thereby physically occluding the passage of sodium ions and preventing the generation and propagation of action potentials. The state-dependent nature of these inhibitors means they exhibit a higher affinity for the open or inactivated states of the channel compared to the resting state. This property is crucial as it allows for targeted inhibition of neurons that are actively firing, such as those involved in pain signaling, with less effect on quiescent neurons.

The binding of these inhibitors can allosterically modulate the channel's gating properties, often stabilizing the inactivated state and shifting the voltage-dependence of inactivation to more hyperpolarized potentials. This further reduces the availability of functional channels to participate in signal transmission.

Quantitative Data on Representative NaV1.8 Inhibitors

The following tables summarize key quantitative data for well-characterized selective NaV1.8 inhibitors.

Table 1: Potency of Selective NaV1.8 Inhibitors

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| A-803467 | hNaV1.8 | Electrophysiology | ND-7/23 | 8 | [7] |

| PF-01247324 | hNaV1.8 | PatchXpress Electrophysiology | CHO | 110 | [4] |

| Compound 13 | hNaV1.8 | Manual Electrophysiology | HEK293 | 14 | [11] |

| Compound 18 | hNaV1.8 | Manual Electrophysiology | HEK293 | 20 | [11] |

Table 2: Selectivity Profile of Representative NaV1.8 Inhibitors

| Compound | hNaV1.8 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.7 IC50 (nM) | Selectivity (Fold vs. hNaV1.5) | Selectivity (Fold vs. hNaV1.7) | Reference |

| A-803467 | 8 | >10,000 | 990 | >1250 | 124 | [7] |

| PF-01247324 | 110 | >30,000 | >30,000 | >273 | >273 | [4] |

| Compound 13 | 14 | 1,400 | 1,200 | 100 | 86 | [11] |

| Compound 18 | 20 | 2,100 | 1,100 | 105 | 55 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NaV1.8 inhibitors. Below are representative protocols for key experiments.

This technique is the gold standard for characterizing the effects of inhibitors on ion channel function.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for heterologous expression of the human NaV1.8 channel (hNaV1.8 α-subunit, SCN10A) and often co-expressed with a β-subunit (e.g., SCN1B) to ensure proper channel trafficking and function.[8][12] Cells are cultured under standard conditions and transfected with the appropriate plasmids using lipid-based reagents. For studying native channels, dorsal root ganglion (DRG) neurons are isolated from rodents or obtained from human tissue.[4]

-

Solutions:

-

Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. Series resistance is compensated by >80%.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then depolarized in steps to a range of potentials (e.g., -80 mV to +60 mV).

-

Steady-State Inactivation: From a holding potential of -120 mV, cells are subjected to a series of 500 ms prepulses to various potentials before a test pulse to elicit a sodium current. The resulting current is plotted against the prepulse potential to determine the voltage at which half the channels are inactivated (V1/2).[4]

-

Frequency-Dependent Inhibition: The channel is stimulated with a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz) in the presence and absence of the inhibitor to assess use-dependent block.

-

For screening large compound libraries, fluorescence-based assays are often employed.

-

Membrane Potential-Sensing Dyes (e.g., FRET-based): A fluorescence resonance energy transfer (FRET) based assay can be used on a fluorometric imaging plate reader (FLIPR).[8] Cells expressing hNaV1.8 are loaded with a voltage-sensitive FRET dye pair.

-

Assay Procedure:

-

Cells are plated in 96- or 384-well plates.

-

The cells are incubated with the fluorescent dye.

-

Test compounds are added to the wells.

-

The plate is placed in the FLIPR instrument, and a baseline fluorescence is measured.

-

A chemical opener (e.g., veratridine) is added to activate the NaV1.8 channels, causing membrane depolarization and a change in FRET signal.

-

The ability of the test compound to inhibit this change in fluorescence is quantified to determine its potency.

-

Visualizations

Caption: Role of NaV1.8 in the nociceptive signaling cascade.

Caption: State-dependent inhibition of the NaV1.8 channel.

Caption: Workflow for the characterization of novel NaV1.8 inhibitors.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 11. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Its preferential expression in peripheral pain-sensing neurons makes it an attractive candidate for selectively blocking pain signals without the central nervous system side effects associated with current pain medications.[1][2][3] The recent FDA approval of the Nav1.8 inhibitor suzetrigine (VX-548) for acute pain has further intensified research efforts to discover new chemical scaffolds and optimize structure-activity relationships (SAR) for this channel.[1] This technical guide provides an in-depth analysis of the SAR studies of Nav1.8 inhibitors, presenting key data, experimental methodologies, and a visual representation of the underlying biological and experimental frameworks.

While the specific compound "Nav1.8-IN-13" is not documented in the public domain, this guide will focus on the well-characterized SAR of representative Nav1.8 inhibitors, offering valuable insights for the design and development of future clinical candidates.

Core Structure-Activity Relationship Insights

The development of potent and selective Nav1.8 inhibitors has been a key focus of medicinal chemistry efforts. Early screening hits often suffered from a lack of potency and selectivity against other sodium channel subtypes, such as Nav1.5 (cardiac) and Nav1.2 (central nervous system).[2] Iterative optimization strategies have led to the identification of key pharmacophoric features and substitution patterns that govern the potency and selectivity of these compounds.

Representative SAR Data of Nav1.8 Inhibitors

The following table summarizes the SAR data for a series of 5-aryl-2-furfuramide derivatives, showcasing the impact of structural modifications on Nav1.8 inhibitory activity.

| Compound | C-5 Aryl Substituent | N-Aryl Moiety | hNav1.8 IC50 (µM) | hNav1.2 IC50 (µM) | hNav1.5 IC50 (µM) |

| Hit 1 | Unsubstituted | Unsubstituted | 0.9 | Similar to hNav1.8 | Similar to hNav1.8 |

| Compound 2 | Unsubstituted | Optimized N,5-diaryl-2-furfuramide | - | - | - |

| Compound 4 | para-substituent | Optimized N-aryl | 0.16 | - | - |

| PF-01247324 | Optimized | Optimized | 0.19 (recombinant) | >30 | >30 |

| 0.31 (human DRG) | |||||

| 0.44 (rat DRG) | |||||

| A-887826 | Optimized | Optimized | - | >10 | >10 |

Data synthesized from multiple sources.[2]

Key Experimental Protocols

The characterization of Nav1.8 inhibitors relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This is the gold standard for characterizing the activity of Nav1.8 inhibitors.

Objective: To measure the inhibitory effect of compounds on Nav1.8 ion channel currents.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured.

-

Cell Preparation: Cells are plated onto glass coverslips for recording.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.8 currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing it to a potential that activates the channels (e.g., 0 mV).

-

Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The inhibition of the Nav1.8 current by the compound is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Models of Pain

Animal models are crucial for evaluating the analgesic efficacy of Nav1.8 inhibitors.

Objective: To assess the ability of a compound to reduce pain-like behaviors in animal models of inflammatory and neuropathic pain.

Common Models:

-

Carrageenan-induced thermal hyperalgesia: Carrageenan is injected into the paw of a rodent, inducing inflammation and hypersensitivity to heat. The latency to withdraw the paw from a heat source is measured before and after compound administration.[2]

-

Spinal nerve ligation (SNL) model of neuropathic pain: A spinal nerve is ligated, leading to mechanical allodynia (pain in response to a non-painful stimulus). The threshold to withdraw the paw in response to a mechanical stimulus (e.g., von Frey filaments) is measured.[2]

-

Formalin-induced nociception: Formalin is injected into the paw, causing a biphasic pain response. The time spent licking or biting the injected paw is quantified.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of Nav1.8 inhibitor development.

Caption: Role of Nav1.8 in the pain signaling pathway.

Caption: A typical drug discovery workflow for Nav1.8 inhibitors.

Conclusion

The structure-activity relationship of Nav1.8 inhibitors is a rapidly evolving field with significant potential to deliver novel pain therapeutics. The journey from initial hits to clinically effective molecules demonstrates the power of iterative medicinal chemistry guided by a deep understanding of the target's biology and the application of robust in vitro and in vivo assays. While the specific compound "this compound" remains elusive in public literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working to create the next generation of safe and effective non-opioid analgesics targeting Nav1.8.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in the pathophysiology of chronic inflammatory pain.[1][2] This channel is a key contributor to the generation and propagation of action potentials in nociceptors, the specialized neurons that detect painful stimuli.[1][3][4] Under inflammatory conditions, the expression and function of Nav1.8 are significantly altered, leading to neuronal hyperexcitability and heightened pain sensitivity.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms, electrophysiological changes, and signaling pathways implicating Nav1.8 in chronic inflammatory pain, offering insights for therapeutic development.

Introduction: Nav1.8 as a Key Player in Nociception

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel, a characteristic that distinguishes it from many other sodium channel subtypes.[2][8] Its expression is largely restricted to the small and medium-diameter neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are primarily involved in transmitting pain signals.[1][3][6] The unique biophysical properties of Nav1.8, including its slow inactivation kinetics and rapid recovery from inactivation, allow it to contribute significantly to the upstroke of the action potential and to sustain repetitive firing, especially during prolonged depolarization, a hallmark of inflammatory states.[2][9]

Upregulation and Functional Changes of Nav1.8 in Chronic Inflammation

A substantial body of evidence from preclinical models demonstrates that chronic inflammation leads to both an increase in Nav1.8 expression and significant alterations in its functional properties.

Increased Expression of Nav1.8

Animal models of chronic inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, consistently show an upregulation of Nav1.8 at both the mRNA and protein levels in DRG neurons.[5][6][8] This increased expression is not limited to the cell bodies in the DRG but also involves the transport of the channel to the peripheral terminals of nociceptors, thereby increasing the excitability at the site of inflammation.[10][11]

Electrophysiological Alterations

Chronic inflammation induces several key changes in the electrophysiological properties of Nav1.8, contributing to neuronal hyperexcitability:

-

Increased Current Density: Inflammatory mediators enhance the peak amplitude of the Nav1.8 current.[10][12]

-

Hyperpolarizing Shift in Activation: The voltage threshold for Nav1.8 activation shifts to more negative potentials, meaning that a smaller depolarization is required to open the channel and initiate an action potential.[5][6][10] This leads to a decreased current threshold for firing.[5][6]

-

Changes in Inactivation: Inflammation can also cause a leftward shift in the voltage-dependence of steady-state fast inactivation, which can influence channel availability.[12]

These changes collectively lower the threshold for action potential generation and increase the firing frequency of nociceptive neurons, leading to the characteristic hypersensitivity to pain (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia) observed in chronic inflammatory conditions.[13]

Signaling Pathways Modulating Nav1.8 in Inflammatory Pain

A complex network of inflammatory mediators and intracellular signaling cascades converges on Nav1.8 to modulate its expression and function.

Key Inflammatory Mediators

Pro-inflammatory molecules released at the site of tissue injury, such as prostaglandins (e.g., PGE₂), nerve growth factor (NGF), and various cytokines and chemokines, initiate the signaling events that lead to Nav1.8 sensitization.

Intracellular Signaling Cascades

These inflammatory mediators bind to their respective receptors on nociceptors, activating downstream signaling pathways, most notably the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways.[14] These kinases can directly phosphorylate the Nav1.8 channel, altering its gating properties.[14] Furthermore, these pathways can influence gene transcription, leading to the observed upregulation of Nav1.8 expression.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on the role of Nav1.8 in chronic inflammatory pain.

Table 1: Changes in Nav1.8 Expression in Inflammatory Pain Models

| Animal Model | Tissue | Time Point | Change in mRNA Expression | Change in Protein Expression | Reference |

| Rat (CFA-induced) | DRG | 14, 21, 28 days | - | Increased | [8] |

| Rat (CFA-induced) | DRG | 8 and 14 days | - | Increased | [10] |

| Rat (CFA-induced) | Sciatic Nerve | 14 days | Increased | Increased | [11] |

| Rat (Carrageenan-induced) | DRG | Up to 4 days | - | Increased | [8] |

| Rat (BmK I-induced) | DRG | - | Increased | Increased | [15] |

Table 2: Electrophysiological Changes in Nav1.8 in Inflammatory Pain Models

| Animal Model | Neuron Type | Parameter | Change | Reference |

| Rat (CFA-induced) | Large-soma DRG neurons | Nav1.8 Peak Current Density | Increased | [10][12] |

| Rat (CFA-induced) | Small DRG neurons | Voltage-dependent Activation | Hyperpolarizing shift | [5][6] |

| Rat (CFA-induced) | Large-soma DRG neurons | Voltage-dependent Activation | Hyperpolarizing shift | [10] |

| Rat (CFA-induced) | Large-soma DRG neurons | Voltage-dependent Inactivation | Hyperpolarizing shift | [12] |

Table 3: Behavioral Effects of Nav1.8 Blockade in Inflammatory Pain Models

| Animal Model | Nav1.8 Blocker | Pain Behavior Assessed | Effect of Blocker | Reference |

| Rat (CFA-induced) | A-803467 | Mechanical/Cold Allodynia, Spontaneous Pain | Attenuated | [6] |

| Rat (Carrageenan-induced) | PF-01247324 | Thermal Hyperalgesia | Attenuated | [6] |

| Rat (CFA-induced) | PF-01247324 | Mechanical Hyperalgesia | Attenuated | [6] |

| Rat (BmK I-induced) | A-803467 | Spontaneous Flinching, Mechanical Allodynia | Attenuated | [15] |

| Rat (CFA-induced) | Ambroxol | Mechanical Allodynia | Blocked | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Induction of Chronic Inflammatory Pain

-

Complete Freund's Adjuvant (CFA) Model:

-

Species: Rat (Sprague-Dawley or Wistar).

-

Procedure: A single intraplantar injection of CFA (typically 50-150 µL) into the hind paw. CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil and saline, which induces a robust and long-lasting inflammatory response characterized by edema, erythema, and hypersensitivity.[5][6][10]

-

Assessment: Paw volume is measured using a plethysmometer to quantify edema. Pain behaviors (mechanical allodynia and thermal hyperalgesia) are assessed at various time points post-injection.[8]

-

Electrophysiological Recordings

-

Preparation: DRG neurons are acutely dissociated from animals at specific time points after CFA injection.

-

Technique: Whole-cell patch-clamp recordings are performed on small to medium-diameter DRG neurons.

-

Protocol for Nav1.8 Current Isolation:

-

Tetrodotoxin (TTX) is included in the external solution at a concentration (typically 300-500 nM) sufficient to block TTX-sensitive sodium channels.

-

Voltage protocols are designed to assess the voltage-dependence of activation (current-voltage relationships) and steady-state inactivation. For activation, cells are held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to a range of test potentials. For inactivation, cells are held at various conditioning potentials before a test pulse to a depolarized potential.[10]

-

Molecular Biology

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from DRG tissue.

-

cDNA is synthesized by reverse transcription.

-

qRT-PCR is performed using specific primers for Nav1.8 and a reference gene (e.g., GAPDH or β-actin) for normalization.[15]

-

-

Western Blotting:

-

Protein is extracted from DRG tissue.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific to Nav1.8, followed by a secondary antibody conjugated to a detectable enzyme. Protein levels are quantified by densitometry.[15]

-

-

Immunohistochemistry:

-

DRG or sciatic nerve tissue is fixed, sectioned, and incubated with a primary antibody against Nav1.8.

-

A fluorescently labeled secondary antibody is used for visualization. Co-staining with neuronal markers (e.g., NF200 for large myelinated neurons) can be performed to identify the specific neuronal populations expressing Nav1.8.[10]

-

Behavioral Assays

-

Mechanical Allodynia: Assessed using von Frey filaments of calibrated stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

-

Incapacitance Testing: Measures the weight distribution between the inflamed and contralateral paws as an indicator of joint pain.[8]

Visualizations

Signaling Pathway of Nav1.8 Sensitization in Inflammatory Pain

References

- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Increased Resurgent Sodium Currents in Nav1.8 Contribute to Nociceptive Sensory Neuron Hyperexcitability Associated with Peripheral Neuropathies [scholarworks.indianapolis.iu.edu]

- 14. Frontiers | Post-translational modifications of voltage-gated sodium channels in chronic pain syndromes [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of nociceptive signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a critical target for the development of novel analgesics.[1][3][4] This technical guide provides a comprehensive overview of a representative selective Nav1.8 inhibitor, herein referred to as Nav1.8-IN-13, and its effects on DRG neurons. This document details the mechanistic action of Nav1.8 inhibition, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Nav1.8 in Dorsal Root Ganglion Neurons

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons.[5] The Nav1.8 channel is a tetrodotoxin-resistant (TTX-R) channel that is a major contributor to the depolarization phase of the action potential in nociceptive neurons.[4][6] Its expression is largely restricted to the peripheral nervous system, specifically in the small to medium-diameter sensory neurons of the DRG, which are involved in pain perception.[1][7][8]

Recent studies have confirmed that Nav1.8 is expressed in approximately 50% of sensory afferent neurons with a wide range of diameters (20 to 70 µm).[7] While enriched in nociceptive neurons, Nav1.8 is also found in non-nociceptive sensory neurons.[7] The unique biophysical properties of Nav1.8, such as its relatively depolarized steady-state inactivation, allow it to remain active under conditions where other sodium channels would be inactivated, making it a crucial element in sustained high-frequency firing of nociceptors during chronic pain states.[1][4]

Mechanism of Action of this compound

This compound is a selective antagonist of the Nav1.8 sodium channel. Its mechanism of action involves binding to the channel and stabilizing it in a non-conducting state, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive DRG neurons. By selectively targeting Nav1.8, compounds like this compound can dampen the hyperexcitability of these neurons, which is a hallmark of chronic and inflammatory pain, without significantly affecting other sodium channel subtypes crucial for normal physiological functions in the central nervous system and cardiac tissue.

Signaling Pathway of Nav1.8 Inhibition

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-cell analysis of sodium channel expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-13" is not publicly available. This guide utilizes data for the well-characterized, selective Nav1.8 inhibitor, PF-01247324 , as a representative example to illustrate the expected selectivity profile and investigational methodologies for a compound in this class.

This technical guide provides a comprehensive overview of the selectivity profile of the potent and selective voltage-gated sodium channel Nav1.8 blocker, PF-01247324. The document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators for pain therapeutics.

Introduction to Nav1.8 and its Role in Nociception

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] It is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][3] Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that contributes significantly to the upstroke of the action potential in nociceptive neurons.[4][5] Its involvement in both inflammatory and neuropathic pain states makes it a prime therapeutic target for the development of novel analgesics.[1][5] Selective inhibitors of Nav1.8 are sought after to minimize off-target effects on other sodium channel isoforms that are crucial for normal physiological functions in the central nervous system and the heart.[6]

Selectivity Profile of PF-01247324

The selectivity of PF-01247324 has been rigorously assessed against a panel of human voltage-gated sodium channel isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.

Data Presentation: Inhibitory Potency of PF-01247324 on Human Nav Channels

| Channel Isoform | IC50 (µM) [95% Confidence Interval] | Fold Selectivity vs. hNav1.8 |

| hNav1.8 | 0.196 | - |

| hNav1.1 | 13.4 [12.4 - 14.78] | ~68-fold |

| hNav1.2 | 12.8 [11.42 - 14.48] | ~65-fold |

| hNav1.5 | ~10 | >50-fold |

| hNav1.7 | Not explicitly stated, but within 10-18 µM range for TTX-S channels | ~51 to 92-fold |

| Native human TTX-R (in DRG neurons) | 0.331 | - |

| Native rodent TTX-R (in DRG neurons) | 0.448 | - |

Data sourced from studies on PF-01247324.[4][5][6][7]

The data clearly demonstrates that PF-01247324 is a potent inhibitor of the human Nav1.8 channel with significant selectivity over other tested isoforms, including the cardiac channel Nav1.5 and CNS-predominant channels Nav1.1 and Nav1.2.[4][5][6][7]

Experimental Protocols

The selectivity data presented was primarily generated using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ion channel currents and the effects of pharmacological agents.[8]

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling

Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific human Nav channel isoforms.

Cellular Models:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel isoform of interest (e.g., hNav1.1, hNav1.2, hNav1.5, hNav1.7, or hNav1.8).[6]

-

Acutely dissociated primary dorsal root ganglion (DRG) neurons from rodents or humans for studying native channel activity.[4][5]

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously bubbled with 95% O2 / 5% CO2.[8][9]

-

Internal Solution (Pipette Solution): A common composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[8][9] For voltage-clamp experiments, a Cesium-based internal solution may be used to block potassium channels.[10]

Recording Procedure:

-

Cell Preparation: Culture cells on glass coverslips. For DRG neurons, enzymatic and mechanical dissociation is performed.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[9]

-

Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[11]

-

Voltage-Clamp Protocol for Selectivity:

-

Cells are held at a negative holding potential (e.g., -120 mV).

-

To assess state-dependent inhibition, a pre-pulse to the half-inactivation voltage of the specific channel isoform is applied for a duration sufficient to reach steady-state inactivation (e.g., 8 seconds).[6]

-

Following a brief recovery period at the holding potential, a test pulse (e.g., to 0 mV for 20 ms) is applied to elicit the sodium current.

-

This protocol is repeated at regular intervals.

-

-

Compound Application: A stable baseline current is recorded before perfusing the cell with increasing concentrations of the test compound. The effect of the compound is allowed to reach a steady state at each concentration.

-

Data Analysis: The peak inward sodium current at each concentration is measured and normalized to the baseline current. The resulting concentration-response data is fitted with the Hill equation to determine the IC50 value.

Mandatory Visualizations

Nav1.8 Signaling Pathway in Nociception

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. re-place.be [re-place.be]

- 11. Patch Clamp Protocol [labome.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the landscape of pain signaling.[1] Predominantly expressed in the peripheral nervous system, specifically within the small-diameter neurons of the dorsal root ganglion (DRG) and trigeminal ganglion (TG), Nav1.8 is intrinsically linked to the generation and propagation of nociceptive signals.[1][2] Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and distinct gating kinetics, differentiate it from other sodium channel subtypes and position it as a prime therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[2][3] This technical guide provides a comprehensive overview of Nav1.8 channel gating, its modulation by small molecules and intracellular signaling pathways, and detailed experimental protocols for its characterization.

Core Concepts of Nav1.8 Channel Gating and Structure

Nav1.8 is a transmembrane protein composed of a principal α-subunit and one or more auxiliary β-subunits.[1][4] The α-subunit, the pore-forming component of the channel, consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[1][5] The S1-S4 segments of each domain form the voltage-sensing domain (VSD), with the positively charged S4 segment acting as the primary voltage sensor.[5] Upon membrane depolarization, the outward movement of the S4 segment triggers a conformational change that opens the channel's pore, which is lined by the S5 and S6 segments, allowing for the influx of sodium ions.[5]

Recent cryogenic electron microscopy (cryo-EM) studies have provided unprecedented insight into the three-dimensional structure of human Nav1.8, both in its apo state and in complex with small molecule modulators.[6][7] These studies have revealed unique structural features that contribute to its distinct electrophysiological properties, such as the conformation of the first voltage-sensing domain (VSDI) which is a key determinant of the channel's high-voltage dependence of activation.[6][8]

The gating of Nav1.8 can be described by several key biophysical parameters:

-

Activation: The process of channel opening in response to membrane depolarization. It is characterized by the half-maximal voltage of activation (V1/2, act), which is the membrane potential at which half of the channels are in the open state.[9]

-

Inactivation: A process that closes the channel even when the membrane remains depolarized. Nav1.8 exhibits both fast and slow inactivation. The steady-state inactivation is characterized by the half-maximal voltage of inactivation (V1/2, inact), the potential at which half of the channels are in the inactivated state.[9]

-

Recovery from Inactivation: The process by which channels return from the inactivated state to the closed (resting) state, from which they can be activated again.

These gating properties are summarized in the table below.

| Parameter | Reported Value (Human) | Reference(s) |

| Activation (V1/2) | -11.12 ± 1.76 mV | [3] |

| Inactivation (V1/2) | -31.86 ± 0.58 mV | [3] |

| Current Density in DRG neurons (TTX-R) | -53.2 ± 6.8 pA/pF | [3] |

| Recovery from Inactivation (Fast τ, with β1 subunit) | 2.0 ± 0.3 ms | [3] |

| Recovery from Inactivation (Slow τ, with β1 subunit) | 1070.1 ± 59.0 ms | [3] |

Small Molecule Modulation of Nav1.8

The unique role of Nav1.8 in pain pathways has made it an attractive target for the development of small molecule inhibitors as non-opioid analgesics. These modulators can interact with the channel in various ways, leading to either inhibition or, less commonly, activation of the channel.

Nav1.8 Inhibitors

A number of selective small molecule inhibitors of Nav1.8 have been developed and characterized. These compounds often exhibit state-dependent binding, showing higher affinity for either the open or inactivated states of the channel.

| Compound | IC50 (nM) | State Dependence | Key Findings | Reference(s) |

| A-803467 | 8 | Preferential for inactivated state | Potent and selective; attenuates neuropathic and inflammatory pain in rats. | [5][10][11][12] |

| LTGO-33 | ~nM range | State-independent | Binds to a novel site on the extracellular region of VSDII, stabilizing the deactivated state. | [13][14] |

| VX-150 | Potent inhibitor | Exhibits "reverse use-dependence" where inhibition is relieved by depolarization. | Orally active and highly selective. | [15] |

| VX-548 | 0.27 | Exhibits "reverse use-dependence". | More potent than VX-150. | [16] |

| PF-01247324 | 196 | Not specified | Selective and orally bioavailable. | [5] |

| A-887826 | 11 | Exhibits "reverse use-dependence". | Potent, selective, and orally bioavailable; attenuates neuropathic tactile allodynia. | [17] |

| (R)-40 | 5.9 | Not specified | Good selectivity and in vivo pharmacokinetic profiles; effective in postoperative and inflammatory pain models. | [18] |

| Lidocaine | 104,000 | Frequency-dependent | Local anesthetic that also blocks Nav1.8. | [19] |

Nav1.8 Activators

Research has predominantly focused on Nav1.8 inhibitors for pain management. Consequently, there is a scarcity of published data on small molecule activators of Nav1.8.

Signaling Pathways Modulating Nav1.8 Function

The activity of the Nav1.8 channel is not static but is dynamically regulated by intracellular signaling pathways. This modulation can significantly impact neuronal excitability and pain sensitivity. Two key signaling pathways involved in the regulation of Nav1.8 are the Protein Kinase C (PKC) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

Protein Kinase C (PKC) Pathway

Activation of PKC, particularly the epsilon isoform (PKCε), in nociceptors is a major mechanism underlying mechanical hyperalgesia.[1][20] PKCε directly phosphorylates Nav1.8, leading to an increase in channel function.[1] This phosphorylation event results in a hyperpolarizing shift in the voltage-dependence of activation (making the channel easier to open) and a depolarizing shift in steady-state inactivation, ultimately increasing the peak sodium current.[20]

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway

Inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), can activate the p38 MAPK pathway in DRG neurons.[21][22] Activated p38 MAPK directly phosphorylates Nav1.8 on serine residues within the intracellular loop between domains I and II.[10][21] This phosphorylation leads to an increase in the current density of Nav1.8 without altering the channel's activation or steady-state inactivation properties.[21] This increase in current density can contribute to the hyperexcitability of nociceptive neurons observed in inflammatory pain states.

Experimental Protocols for Characterizing Nav1.8 Modulation

The gold standard for studying the function and modulation of ion channels like Nav1.8 is the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the membrane potential and the recording of ionic currents flowing through the channel.

Cellular Models

-

HEK293 or CHO cells stably or transiently expressing human Nav1.8: These cell lines provide a clean background with minimal endogenous sodium currents, allowing for the isolated study of Nav1.8.[3]

-

Dorsal Root Ganglion (DRG) neurons: Primary neurons isolated from rodents or humans provide a more physiologically relevant system as they endogenously express Nav1.8 and its associated proteins.[3]

Solutions

-

Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. For DRG neuron recordings, TTX (300-500 nM) is often included to block TTX-sensitive sodium channels.

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

Experimental Workflow

Voltage-Clamp Protocols

1. Tonic Block Protocol

-

Objective: To determine the concentration-dependent inhibition of Nav1.8 at a resting membrane potential.

-

Holding Potential: -100 mV

-

Test Pulse: Depolarize to 0 mV for 50 ms every 10-20 seconds.

-

Procedure:

-

Record a stable baseline current for at least 3 minutes.

-

Perfuse the cell with increasing concentrations of the test compound.

-

At each concentration, allow the block to reach a steady state.

-

Wash out the compound to assess reversibility.

-

-

Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.

2. State-Dependent Block Protocol (Inactivated State)

-

Objective: To assess the affinity of the compound for the inactivated state of the Nav1.8 channel.

-

Holding Potential: -100 mV

-

Conditioning Pulse: Depolarize to a voltage that causes partial inactivation (e.g., -30 mV to -50 mV) for 500 ms to 5 s.

-

Test Pulse: Depolarize to 0 mV for 50 ms.

-

Procedure: Similar to the tonic block protocol, apply increasing concentrations of the test compound.

-

Data Analysis: Determine the IC50 for the inactivated state and compare it to the tonic block IC50 to assess state dependence.

3. Frequency-Dependent (Use-Dependent) Block Protocol

-

Objective: To determine if the inhibitory effect of the compound is enhanced by repetitive channel activation.

-

Holding Potential: -100 mV

-

Pulse Train: A series of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Procedure:

-

Record a control pulse train in the absence of the compound.

-

Apply the test compound at a concentration around its tonic IC50.

-

Record the pulse train again in the presence of the compound.

-

-

Data Analysis: Compare the reduction in peak current during the pulse train in the absence and presence of the compound.

Data Analysis

-

Boltzmann Equation: Used to fit the voltage-dependence of activation and steady-state inactivation curves to determine the V1/2 and slope factor (k).

-

G/Gmax = 1 / (1 + exp((V1/2 - V)/k))

-

-

Hill Equation: Used to fit concentration-response curves to determine the IC50 and Hill coefficient (nH).

-

Fractional Block = [Compound]nH / ([Compound]nH + IC50nH)

-

Conclusion

The Nav1.8 sodium channel remains a compelling target for the development of novel pain therapeutics. A thorough understanding of its gating mechanisms, the ways in which it is modulated by small molecules and intracellular signaling pathways, and the application of rigorous experimental protocols are essential for advancing research and drug discovery in this field. This technical guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of Nav1.8 and harnessing its therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 15. researchgate.net [researchgate.net]

- 16. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. biorxiv.org [biorxiv.org]

- 22. smartox-biotech.com [smartox-biotech.com]

An In-depth Technical Guide on the Preclinical Analgesic Efficacy of Nav1.8 Inhibitors

Introduction

The voltage-gated sodium channel Nav1.8 has emerged as a key therapeutic target in the quest for novel, non-opioid analgesics.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia, Nav1.8 plays a crucial role in the transmission of pain signals.[1][3][4] Its involvement in both inflammatory and neuropathic pain states has driven significant research and development efforts to identify selective inhibitors of this channel.[5][6][7] This technical guide provides a comprehensive overview of the , detailing quantitative data, experimental methodologies, and key signaling pathways to inform researchers, scientists, and drug development professionals.

The Role of Nav1.8 in Nociception

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel that is a major contributor to the upstroke of the action potential in small-diameter nociceptive neurons.[4][8] Its unique biophysical properties, including slow inactivation kinetics and a depolarized activation threshold, allow it to sustain repetitive firing, a characteristic of neurons in chronic pain states.[9] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further solidifying the role of Nav1.8 in human pain conditions.[4][9] By selectively blocking Nav1.8, it is possible to dampen the hyperexcitability of nociceptive neurons without the central nervous system side effects associated with non-selective sodium channel blockers.[6][9]

Quantitative Data on Preclinical Efficacy of Nav1.8 Inhibitors

The preclinical development of Nav1.8 inhibitors has been supported by a wealth of in vitro and in vivo data. The following tables summarize the potency, selectivity, and analgesic efficacy of representative Nav1.8 inhibitors in various preclinical models.

Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors

| Compound | hNav1.8 IC50 (nM) | Selectivity vs. hNav1.2 (fold) | Selectivity vs. hNav1.3 (fold) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference |

| A-803467 | 8 | >100 | >100 | >100 | >100 | [1][10] |

| PF-01247324 | 27 | >100 | >100 | >100 | 15 | [1] |

| Suzetrigine (VX-548) | 0.35 µM (mouse) | - | - | - | - | [11][12] |

Table 2: In Vivo Analgesic Efficacy of Nav1.8 Inhibitors in Preclinical Pain Models

| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Outcome Measure | Reference |

| A-803467 | CFA-induced thermal hyperalgesia | Rat | i.p. | 30-100 mg/kg | Reversal of thermal hyperalgesia | [10] |

| A-803467 | Spinal Nerve Ligation (neuropathic pain) | Rat | i.p. | 30-100 mg/kg | Reversal of mechanical allodynia | [10] |

| PF-01247324 | CFA-induced thermal hyperalgesia | Rat | p.o. | 30-100 mg/kg | Reversal of thermal hyperalgesia | [1] |

| Suzetrigine (VX-548) | Formalin Test | Mouse | i.p. | 10 mg/kg | Reduction of nocifensive behaviors | [11][12] |

| Suzetrigine (VX-548) | CFA-induced thermal hyperalgesia | Mouse | i.p. | 10 mg/kg | Attenuation of thermal hypersensitivity | [11][12] |

| Suzetrigine (VX-548) | Partial Sciatic Nerve Injury | Mouse | i.p. | 10 mg/kg | Reversal of mechanical hyperalgesia | [11][12] |

CFA: Complete Freund's Adjuvant; i.p.: Intraperitoneal; p.o.: Oral administration.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of preclinical findings. Below are summaries of standard protocols used to assess the efficacy of Nav1.8 inhibitors.

In Vitro Electrophysiology: Manual Patch-Clamp

-

Objective: To determine the potency and selectivity of a compound on Nav1.8 and other sodium channel subtypes.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (co-expressed with the β1 subunit) are used for primary potency assessment. A panel of other HEK293 cell lines, each expressing a different Nav subtype (e.g., Nav1.2, Nav1.5, Nav1.7), is used for selectivity profiling.[13]

-

Solutions:

-

Voltage Protocol:

-

Cells are held at a holding potential of -100 mV.[13]

-

To assess the effect on the resting state of the channel, Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).[9]

-

To assess the effect on the inactivated state, a series of 8-second pre-pulses to various potentials are applied, followed by a 20 ms test pulse to 0 mV.[13]

-

-

Compound Application: The test compound is applied at increasing concentrations via a perfusion system. The effect on the peak Nav1.8 current is measured at a steady state for each concentration.[9]

-

Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value.[13]

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

-

Objective: To evaluate the efficacy of a compound in reducing thermal hyperalgesia in a model of persistent inflammatory pain.

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Inflammation:

-

A baseline measurement of paw withdrawal latency to a thermal stimulus is taken using a radiant heat source (e.g., Hargreaves apparatus).

-

A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw.[1]

-

-

Drug Administration: The test compound is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined time point after CFA injection when inflammation is well-established.[1]

-

Assessment of Analgesia: At various times after drug administration, the animal's pain sensitivity is reassessed. An increase in paw withdrawal latency to the thermal stimulus indicates an analgesic effect.[1]

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

-

Objective: To assess the efficacy of a compound in a model of neuropathic pain characterized by mechanical allodynia.

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the DRG.

-

Assessment of Mechanical Allodynia:

-

Baseline paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments.

-

Following SNL surgery, mechanical allodynia develops over several days, characterized by a significant decrease in the paw withdrawal threshold.

-

-

Drug Administration: The test compound is administered once mechanical allodynia is established.

-

Assessment of Analgesia: Paw withdrawal thresholds are reassessed at various time points after drug administration. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of Nav1.8 and the process of inhibitor evaluation, the following diagrams are provided.

Caption: Role of Nav1.8 in the pain signaling pathway.

Caption: Workflow for preclinical evaluation of a Nav1.8 inhibitor.

Conclusion and Future Directions

The selective inhibition of Nav1.8 represents a highly promising strategy for the development of novel analgesics.[9] Preclinical data for a range of inhibitors demonstrate potent and selective blockade of Nav1.8, leading to significant analgesic effects in models of both inflammatory and neuropathic pain.[5][7][10] The successful translation of these findings into clinically effective therapeutics, such as suzetrigine for acute pain, underscores the validity of this approach.[12][14]

Future research will likely focus on the development of next-generation Nav1.8 inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.[2] Furthermore, exploring the potential of combination therapies that target Nav1.8 alongside other pain-related channels may offer a synergistic approach to achieving broader and more profound analgesia.[4] The continued investigation into the intricate role of Nav1.8 in various pain states will be crucial for refining therapeutic strategies and delivering safe and effective pain relief to patients.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target engagement of Nav1.8-IN-13, a selective modulator of the voltage-gated sodium channel Nav1.8. This channel is a critical player in pain signaling, predominantly expressed in peripheral sensory neurons, making it a key target for the development of novel analgesics.[1][2][3] This document summarizes key quantitative data, details experimental protocols for assessing target engagement in native tissues, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Assessment of this compound Activity

This compound has been demonstrated to be a potent and selective inhibitor of the human Nav1.8 channel.[4] Its activity has been characterized using electrophysiological techniques on both recombinant channels and native tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons, which are rich in Nav1.8.[4]

| Target | Species | Assay | IC50 (μM) | n |

| hNav1.8 | Human | Manual Patch Clamp Electrophysiology | 0.19 | 2 |

| TTX-R Current | Rat | Manual Patch Clamp Electrophysiology | 0.54 | 4 |

| TTX-R Current | Human | Manual Patch Clamp Electrophysiology | 0.20 | 3 |

| hNav1.1 | Human | IonWorks Quattro | 37 | 2 |

| hNav1.5 | Human | IonWorks Quattro | 37 | 2 |

| hNav1.7 | Human | FRET | 36 | 2 |

| hERG | Human | Manual Patch Clamp Electrophysiology | >30 |

Table 1: Potency and selectivity of this compound against human Nav1.8 and other sodium channel subtypes, as well as TTX-R currents in native DRG neurons. Data sourced from Barmpoutsis et al., 2015.[4]

Signaling and Functional Role of Nav1.8 in Nociception

Nav1.8 is a key contributor to the generation and propagation of action potentials in response to noxious stimuli.[1] Its unique biophysical properties, including resistance to tetrodotoxin and a depolarized voltage dependence of inactivation, allow it to remain active under conditions where other sodium channels are inactivated, enabling high-frequency firing of nociceptive neurons.[3][5][6] The activity of Nav1.8 can be modulated by various inflammatory mediators through intracellular signaling cascades, leading to increased channel activity and neuronal hyperexcitability, a hallmark of chronic pain states.[7][8]

Experimental Protocols for Target Engagement Assessment

The primary method for assessing the target engagement of this compound in native tissues is manual whole-cell patch-clamp electrophysiology on dissociated dorsal root ganglion (DRG) neurons.[4]

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

-

Tissue Dissection: Excise DRGs from the desired species (e.g., rat or human) and place them in an ice-cold, oxygenated buffer solution.

-

Enzymatic Digestion: Transfer the ganglia to a digestion solution containing enzymes such as collagenase and dispase, and incubate at 37°C to break down the connective tissue.

-

Mechanical Dissociation: Gently triturate the digested ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

-

Cell Plating: Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) and culture them in a suitable growth medium. Allow the cells to adhere and recover before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Selection: Identify small to medium-diameter neurons for recording, as these are known to have a high expression of Nav1.8.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation and Whole-Cell Configuration: Approach a selected neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal. A subsequent brief pulse of suction is used to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Holding Potential: Clamp the cell membrane at a holding potential of -100 mV to ensure the availability of the sodium channels.

-

Test Pulse: Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) at regular intervals (e.g., every 10 seconds) to elicit sodium currents.

-

Isolation of TTX-R Currents: To specifically measure Nav1.8-mediated currents, include tetrodotoxin (TTX) in the extracellular solution to block TTX-sensitive sodium channels.

-

-

Compound Application:

-

Baseline Recording: Record stable baseline currents for a few minutes before applying the compound.

-

Perfusion: Perfuse the recording chamber with increasing concentrations of this compound.

-

Steady-State Block: At each concentration, allow sufficient time for the block to reach a steady state.

-

Washout: After the highest concentration, perfuse the chamber with a compound-free solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Calculate the fractional block relative to the baseline current.

-

Plot the fractional block against the compound concentration and fit the data with the Hill equation to determine the IC50 value.

-

Concluding Remarks

This compound is a valuable research tool for investigating the role of Nav1.8 in pain pathophysiology. Its potency and selectivity, as determined by electrophysiological studies on native DRG neurons, underscore its utility in probing the function of this important therapeutic target. The detailed protocols provided in this guide offer a framework for the robust assessment of target engagement for this compound and other novel Nav1.8 modulators in a physiologically relevant context.

References

- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.8 - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Predominantly expressed in peripheral nociceptive neurons, Nav1.8 plays a pivotal role in the transmission of pain signals.[1][2] Its selective inhibition offers a promising strategy for managing various pain states without the central nervous system side effects associated with current therapies.[3][4] This technical guide provides an in-depth exploration of the pharmacokinetics of novel Nav1.8 blockers, presenting key data, experimental methodologies, and visual representations of critical pathways and workflows to aid researchers and drug development professionals in this rapidly advancing field.

Quantitative Pharmacokinetic Data of Novel Nav1.8 Blockers

The development of effective Nav1.8 inhibitors hinges on achieving favorable pharmacokinetic profiles. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) determine a compound's efficacy and safety. Below are summarized pharmacokinetic data for several notable Nav1.8 blockers from preclinical and clinical studies.

| Compound | Species | Administration | Key Pharmacokinetic Parameters | Reference |

| VX-548 (Suzetrigine) | Humans | Oral | Rapidly absorbed. Favorable safety and tolerability profile. Approved for acute pain.[5][6][7] | [5][6][7] |

| PF-01247324 | Rodents | Oral | Orally bioavailable. Attenuates nociception and sensory neuron excitability. | [8] |

| A-803467 | Animal Models | N/A | Efficacious in models of inflammatory and neuropathic pain.[9] | [9] |

| Compound [I] (Pfizer/Icagen) | Rats | IV (2 mg/kg) | Clearance: 9.8 mL/min/kg; Volume of Distribution: 3 L/kg; Elimination Half-Life: 4 hours. | [10] |

| Rats | Oral (5 mg/kg) | Oral Bioavailability: 91%.[10] | [10] | |

| Dogs | Oral | Oral Bioavailability: 64%.[10] | [10] | |

| Compound [II] (Pfizer/Icagen) | Rats | IV (1 mg/kg) | Clearance: 11.3 mL/min/kg; Volume of Distribution: 6.3 L/kg; Elimination Half-Life: 6.4 hours.[10] | [10] |

| Rats | Oral | Oral Bioavailability: 2.3-34% (dose-dependent).[10] | [10] | |

| Dogs | Oral | Oral Bioavailability: 63%.[10] | [10] | |

| ANP-230 | Preclinical Models | N/A | Low penetration to the central nervous system.[11] | [11] |

Key Experimental Protocols

The characterization of novel Nav1.8 blockers relies on a suite of standardized in vitro and in vivo assays. These protocols are essential for determining a compound's potency, selectivity, and overall pharmacokinetic profile.

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the inhibitory activity and selectivity of a compound on Nav1.8 channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.8 channel.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., PatchXpress).

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav1.8 currents. This typically involves a holding potential, followed by a depolarization step to activate the channels.

-

Compound Application: The test compound is applied at various concentrations to determine the concentration-response relationship.

-

Data Analysis: The recorded currents are analyzed to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the Nav1.8 current. Selectivity is assessed by performing similar experiments on cells expressing other Nav channel subtypes.[8]

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration:

-

Intravenous (IV): The compound is administered as a single bolus dose via the tail vein.

-

Oral (PO): The compound is administered via oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points after administration from the jugular vein or another appropriate site.